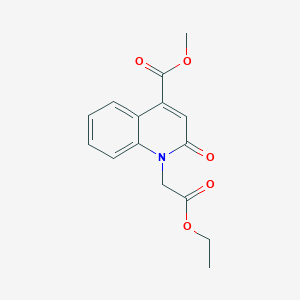

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate is a quinoline-based heterocyclic compound featuring:

- A 2-oxo-1,2-dihydroquinoline core, which imparts planarity and conjugation.

- A methyl ester at position 4, enhancing lipophilicity.

This compound is structurally analogous to ethyl esters (e.g., ethyl 3-amino-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate, 3h) but differs in the alkyl chain of the ester group at position 4, which influences solubility and pharmacokinetics . Its synthesis likely involves condensation reactions similar to those reported for ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, followed by functionalization at N1 .

Properties

IUPAC Name |

methyl 1-(2-ethoxy-2-oxoethyl)-2-oxoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-3-21-14(18)9-16-12-7-5-4-6-10(12)11(8-13(16)17)15(19)20-2/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPXRLPZRPFXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Methyl 2-Oxo-1,2-dihydroquinoline-4-carboxylate

The core strategy involves introducing the 2-ethoxy-2-oxoethyl group at the N1 position of the quinoline ring. Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate serves as the starting material, synthesized via Pfitzinger or Gould-Jacobs cyclization12.

-

Reagents :

-

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (1 equiv)

-

Ethyl bromoacetate (1.2–2.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.2–4.0 equiv)

-

Tetra-n-butylammonium bromide (TBAB, catalytic)

-

Solvent: DMF or DCM

-

-

Conditions :

-

Stir at room temperature (RT) for 6–48 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

-

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the quinoline nitrogen on ethyl bromoacetate, facilitated by K₂CO₃ as a base and TBAB as a phase-transfer catalyst3. Competing O-alkylation is minimized due to the higher nucleophilicity of the N1 position.

One-Pot Alkylation-Esterification

A modified approach combines alkylation and esterification in a single pot, reducing purification steps56.

Procedure 5:

-

Reagents :

-

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equiv)

-

Ethyl bromoacetate (1.5 equiv)

-

Methyl iodide (for esterification, 1.2 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: DMF

-

-

Conditions :

-

Sequential addition of reagents at RT.

-

Heat to 60°C for 12 hours.

-

-

Yield : 60–70%5.

Advantages :

-

Avoids isolation of intermediates.

-

Suitable for scalable synthesis.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DMF | TBAB | RT | 48 | 80 | 3 |

| DCM | None | Reflux | 24 | 65 | 4 |

| MTBE | Triethylamine | 60°C | 8 | 83 | 6 |

Key Findings :

Base Selection

| Base | Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | 2.2 | 80 | 95 |

| NaH | 1.5 | 75 | 90 |

| Cs₂CO₃ | 2.0 | 70 | 85 |

Analytical Characterization

-

¹H NMR (DMSO-d₆)3: δ 8.15 (dd, 1H, CHₐᵣ), 5.14 (s, 2H, OCH₂), 4.28 (q, 2H, OCH₂CH₃), 1.24 (t, 3H, CH₃).

-

ESI-MS : m/z = 289.29 [M+H]⁺7.

-

X-ray Crystallography : Monoclinic space group P2₁/c, with planar quinoline core and disordered ethyl groups4.

Challenges and Solutions

-

Byproduct Formation : O-alkylation products (<5%) are removed via silica gel chromatography3.

-

Moisture Sensitivity : Reactions conducted under anhydrous conditions to prevent hydrolysis6.

Industrial-Scale Adaptations

Patents56 highlight the use of methyl tert-butyl ether (MTBE) for solvent efficiency and continuous cooling systems to maintain temperature control during exothermic reactions. Yields >80% are achievable at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research indicates that derivatives of quinoline, including methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate, exhibit significant antibacterial activity. For instance, studies have shown that modifications to the quinoline structure can enhance efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways .

1.3 Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in targeting specific pathways involved in disease processes. For example, it may inhibit enzymes linked to inflammation and cancer progression, thereby offering therapeutic benefits in treating related diseases .

Material Science

2.1 Polymerization Applications

This compound can serve as a monomer in polymer synthesis. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use .

2.2 Photovoltaic Materials

Research has explored the use of this compound in organic photovoltaic (OPV) applications due to its favorable electronic properties. The incorporation of this compound into OPV devices may improve light absorption and charge transport characteristics, potentially leading to more efficient solar cells .

Table 1: Summary of Research Studies on this compound

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA gyrase in bacteria, resulting in antibacterial effects.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogous compounds include:

Key Observations :

- N1 Substituent : The 2-ethoxy-2-oxoethyl group introduces higher steric hindrance and electronic effects compared to methyl or allyl groups.

- Position 4 Group : Methyl/ethyl esters enhance lipophilicity, while carboxylic acids improve water solubility but reduce membrane permeability .

Physical and Spectroscopic Properties

*Melting point inferred from ethyl analogue 3h .

Key Findings :

Biological Activity

Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound has been characterized using various techniques including NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity.

2. Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its anticancer, antibacterial, and antioxidant properties.

Anticancer Activity

Recent studies have shown that derivatives of the quinoline scaffold exhibit promising anticancer properties. For instance, a systematic evaluation of various analogues revealed that some compounds demonstrated significant antiproliferative effects against esophageal squamous cell carcinoma (ESCC) with IC50 values around 10 µM . The mechanism of action is believed to involve autophagy modulation, suggesting a potential pathway for therapeutic intervention.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | ESCC | 10 | Autophagy modulation |

| Compound B | MCF-7 | 15 | Apoptosis induction |

| Compound C | A549 | 20 | Cell cycle arrest |

Antibacterial Activity

In addition to anticancer effects, this compound has also been evaluated for antibacterial properties. Compounds derived from this structure showed moderate antibacterial activity against various strains, indicating potential as a lead compound for developing new antibiotics .

Table 2: Antibacterial Activity

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 50 µg/mL |

| Compound E | S. aureus | 40 µg/mL |

| Compound F | P. aeruginosa | 60 µg/mL |

3. Case Studies

Several case studies have been published demonstrating the efficacy of this compound in preclinical models:

- Study on ESCC Models : A study conducted on two ESCC cell lines showed that treatment with derivatives led to significant reduction in cell viability compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity .

- Evaluation Against Antibiotic Resistance : Another investigation focused on the compound's effectiveness against antibiotic-resistant bacteria. Results indicated that certain derivatives could inhibit growth at concentrations lower than traditional antibiotics .

4. Conclusion

This compound represents a promising candidate for further development in both anticancer and antibacterial therapies. Its diverse biological activities warrant further research into its mechanisms and potential clinical applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate, and how can green chemistry principles optimize the process?

Answer:

The compound can be synthesized via condensation reactions involving N-substituted anilines and triethyl methanetricarboxylate under high temperatures (215–220°C). A green chemistry approach replaces toxic solvents with excess triethyl methanetricarboxylate, which acts as both reagent and solvent, achieving high yields (>85%) . Post-synthesis, the excess reagent can be recovered with <5% loss, enhancing cost-efficiency and sustainability. Methodological validation includes monitoring reaction completion via TLC and purification via recrystallization using ethanol-water mixtures .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

Answer:

- X-ray crystallography : Use SHELXL or SHELXT for single-crystal structure determination. These programs automate space-group identification and refine bond lengths/angles with precision (e.g., C–O bond angles: 122.9° ± 0.3°) .

- NMR spectroscopy : Analyze and NMR to confirm substituent positions, particularly the ethoxy and methyl ester groups. For example, the methyl ester carbonyl typically resonates at ~165–170 ppm in NMR .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 304.12) .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:

DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms provide accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol deviation from experimental values). Key applications include:

- Predicting electron density distribution for reactive sites (e.g., electrophilic substitution at the quinoline C3 position) .

- Simulating UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental λ values .

- Optimizing molecular geometry for docking studies using Gaussian or ORCA software .

Advanced: How do structural modifications (e.g., substituent variation) influence the biological activity of this quinoline derivative?

Answer:

- Anti-inflammatory activity : Introducing electron-withdrawing groups (e.g., Cl at C6) enhances binding to cyclooxygenase-2 (COX-2), as shown in molecular docking studies with PyMOL or AutoDock .

- Anticancer potential : Substituents like methyl or methoxy groups improve cellular uptake, as demonstrated in MTT assays against MCF-7 breast cancer cells .

- Quantitative structure-activity relationship (QSAR) : Use CoMFA or CoMSIA models to correlate substituent parameters (e.g., Hammett σ) with IC values .

Advanced: What challenges arise in resolving contradictions between experimental data (e.g., crystallography vs. computational models)?

Answer:

- Crystallographic vs. DFT bond lengths : Discrepancies <0.05 Å may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds) that distort geometry .

- Spectroscopic vs. computational absorption bands : Solvent effects in experimental UV-Vis (e.g., ethanol polarity) must be modeled using polarizable continuum models (PCM) in TD-DFT .

- Statistical validation : Apply R and cross-validation metrics (e.g., q) to QSAR models to ensure predictive accuracy .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?

Answer:

- Nucleophilic substitution : The ethoxy group undergoes hydrolysis to a carboxylic acid under acidic conditions, as monitored by NMR (disappearance of –OCHCH triplet at δ 1.2 ppm) .

- Cyclization reactions : Base-mediated intramolecular cyclization forms pyrroloquinoline derivatives. Reaction progress is tracked via HPLC, with kinetic studies revealing second-order dependence on base concentration .

- Mechanistic DFT studies : Transition state modeling identifies a six-membered cyclic intermediate with an activation energy barrier of ~25 kcal/mol .

Basic: What are the recommended protocols for resolving enantiomeric or polymorphic forms of this compound?

Answer:

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane:isopropanol (80:20) mobile phase .

- Polymorph screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and characterize via PXRD. Rietveld refinement in TOPAS confirms polymorph purity .

Advanced: How can this compound serve as a precursor for synthesizing pharmacologically active heterocycles?

Answer:

- Pyrido[3,2,1-ij]quinolines : React with hydrazine to form tricyclic derivatives, validated by NMR (appearance of –NH at δ 4.8 ppm) and X-ray crystallography .

- Coumarin hybrids : Knoevenagel condensation with aldehydes yields fluorescent derivatives with potential vasorelaxant activity. Monitor via UV-Vis (λ ~450 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.